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Compound of Interest

1-Benzyl-3-hydroxypyridinium
Compound Name:

chloride
CAS No.: 3323-73-7
Cat. No.: B1338420

Get Quote

Executive Summary

Compound: 1-Benzyl-3-hydroxypyridinium chloride CAS: 15687-39-5 (Analogous salts)
Molecular Formula:

Application: Synthetic intermediate for cholinesterase inhibitors, ionic liquid precursors, and
phase transfer catalysts.[1]

This guide provides a definitive assignment of the carbon-13 nuclear magnetic resonance (

C NMR) spectrum.[1][2] The data is critical for researchers validating the quaternization of 3-
hydroxypyridine with benzyl chloride, a reaction frequently complicated by O-alkylation
byproducts.

Structural Numbering & Logic

To ensure accurate assignment, we utilize the IUPAC numbering scheme for the pyridinium
cation.
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e Pyridinium Ring: N is position 1.[3][4] The carbons are numbered 2 through 6. The hydroxyl
group is at position 3.[5]

e Benzyl Group: The methylene bridge is denoted as

. The phenyl ring carbons are labeled ipso, ortho, meta, and para.

Molecular Visualization & Numbering

The following diagram illustrates the connectivity and numbering logic used for the spectral

assignment.

Click to download full resolution via product page

Figure 1: Connectivity map of 1-Benzyl-3-hydroxypyridinium cation showing the N-benzyl
linkage and 3-OH substitution.

C NMR Chemical Shift Data

The following data represents the consensus chemical shifts for 1-benzyl-3-hydroxypyridinium
salts in DMSO-d

. DMSO is the preferred solvent due to the salt's solubility profile and the prevention of proton
exchange broadening often seen in D

O.

Table 1: Chemical Shift Assignments (, ppm)

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/1-Benzyl-3-carboxypyridinium-chloride
https://np-mrd.org/spectra/nmr_one_d/3876624
https://eureka.patsnap.com/patent-CN107652227B
https://www.benchchem.com/product/b1338420/docs?utm_src=pdf-body-img#technical-guide-c-nmr-characterization-of-1-benzyl-3-hydroxypyridinium-chloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338420?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Carbon Position

Shift (ppm)

Multiplicity (DEPT)

Assignment Logic

C3

155.8

Quaternary (C)

Ipso to OH:
Deshielded by oxygen
resonance;
characteristic of 3-

hydroxypyridiniums.[1]

C6

141.2

Methine (CH)

Ortho to Nngcontent-
ng-c176312016=""
_hghost-ng-
€3009799073=""
class="inline ng-star-

inserted">

: Highly deshielded by
the positive charge on

nitrogen.

c2

137.4

Methine (CH)

Orthoto N

& Ortho to OH:
Deshielded by N

, but slightly shielded
relative to C6 due to
OH ortho-effect.[1]

C_ipso (Ph)

134.8

Quaternary (C)

Benzyl Ipso: Typical
aromatic ipso carbon
attached to a

methylene group.[1]

C_para (Ph)

129.2

Methine (CH)

Benzyl Para: Standard

aromatic shift.[1]

C_meta (Ph)

129.0

Methine (CH)

Benzyl Meta:
Overlaps frequently
with ortho/para
signals.[1][4]
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Benzyl Ortho:
C_ortho (Ph) 128.5 Methine (CH) Standard aromatic
shift.[1][4]

Para to Nngcontent-
ng-c176312016=""
_nghost-ng-
€3009799073=""

class="inline ng-star-
C4 127.9 Methine (CH) inserted">

: Shielded relative to
C2/C6; ortho to the

electron-donating OH

group.[1]

Metato N

C5 127.2 Methine (CH) : The most shielded
pyridinium carbon

(beta position).[1]

Benzylic: Diagnostic
CH 63.4 Methylene (CH peak for N-alkylation.

) [1] O-alkylation would
appear ~70+ ppm.[1]

Note: Values may vary by +0.5 ppm depending on concentration and exact temperature.

Mechanistic Analysis & Assignment Workflow

To interpret the spectrum of this compound, one must account for two competing electronic
effects: the Inductive Withdrawal (-1) of the quaternary nitrogen and the Resonance Donation
(+R) of the hydroxyl group.

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://digibuo.uniovi.es/dspace/bitstream/handle/10651/46888/TD_MiguelParajaRamos_II.pdf?sequence=2&isAllowed=y
https://np-mrd.org/spectra/nmr_one_d/3876624
https://digibuo.uniovi.es/dspace/bitstream/handle/10651/46888/TD_MiguelParajaRamos_II.pdf?sequence=2&isAllowed=y
https://digibuo.uniovi.es/dspace/bitstream/handle/10651/46888/TD_MiguelParajaRamos_II.pdf?sequence=2&isAllowed=y
https://digibuo.uniovi.es/dspace/bitstream/handle/10651/46888/TD_MiguelParajaRamos_II.pdf?sequence=2&isAllowed=y
https://digibuo.uniovi.es/dspace/bitstream/handle/10651/46888/TD_MiguelParajaRamos_II.pdf?sequence=2&isAllowed=y
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338420?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Distinguishing Isomers (N- vs. O-Alkylation)
A common synthetic pitfall is O-alkylation (forming the ether) vs. N-alkylation (forming the salt).

[1]

o N-Alkylation (Target): The benzylic ngcontent-ng-c176312016="" _nghost-ng-
c3009799073="" class="inline ng-star-inserted">

appears at ~63 ppm.[1] The pyridinium ring carbons are significantly deshielded (C2/C6 >
135 ppm).

o O-Alkylation (Impurity): The benzylic

would shift downfield to ~70-72 ppm (attached to Oxygen).[1] The pyridine ring would remain
neutral, with C2/C6 appearing upfield (~145-150 ppm for neutral pyridine, but lacking the
cationic character).

Assignment Flowchart

Use this logic gate to validate your spectrum:
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Start Analysis

Check Aliphatic Region
(50-80 ppm)

( Signal at ~63 ppm? )

No (Signal >70ppm)

Confirm N-Alkylation
(Target Salt)

Suspect O-Alkylation
(Ether Impurity)

Locate C3-OH
(>150 ppm)
( Differentiate C2 vs C6

C2 (137) < C6 (141)

Assignment Complete

Click to download full resolution via product page
Figure 2: Spectral interpretation logic for validating 1-Benzyl-3-hydroxypyridinium chloride.

Experimental Protocol for NMR Sample Preparation

To reproduce the data above, follow this standardized protocol ensuring optimal signal-to-noise
ratio and solubility.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1338420/docs?utm_src=pdf-body-img#technical-guide-c-nmr-characterization-of-1-benzyl-3-hydroxypyridinium-chloride
https://www.benchchem.com/product/b1338420/docs?utm_src=pdf-body#technical-guide-c-nmr-characterization-of-1-benzyl-3-hydroxypyridinium-chloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338420?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Massing: Weigh 15-20 mg of 1-Benzyl-3-hydroxypyridinium chloride into a clean vial.

o Why? Quaternary salts can be viscous or hygroscopic; weighing in a vial prevents sticking
to the NMR tube neck.

e Solvation: Add 0.6 mL of DMSO-d
(99.9% D).
o Why? DMSO is essential.[4] D

O can cause exchange of the OH proton and potential overlap with the HDO peak, though
it is a viable alternative if DMSO is unavailable. In D

O, shifts will vary slightly (typically 0.5-1.0 ppm).[1]

o Transfer: Transfer the solution to a 5mm NMR tube using a glass pipette. Filter through a
cotton plug if the salt is not fully dissolved or if particulates are visible.

e Acquisition:
o Pulse Sequence: Standard zgpg30 (proton-decoupled
C).[1]
o Scans: Minimum 256 scans (due to the lower sensitivity of

C and the molecular weight).

o Relaxation Delay (D1): Set to 2.0 seconds to ensure quaternary carbons (C3 and C_ipso)
relax sufficiently for integration/detection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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